Cas no 904086-00-6 (3-(Isothiazol-5-yl)aniline)
3-(Isothiazol-5-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-(Isothiazol-5-yl)aniline
- 3-(1,2-thiazol-5-yl)aniline
- 3-ISOTHIAZOL-5-YLPHENYLAMINE
- 3-Isothiazol-5-yl-phenylamine
- FT-0730549
- 904086-00-6
- AM807250
- A849114
- AKOS006290800
- DTXSID60716993
- DB-078667
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- MDL: MFCD08705801
- Inchi: 1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2
- InChI Key: VIVGZELEQSMMCF-UHFFFAOYSA-N
- SMILES: S1C(=CC=N1)C1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 176.04081944g/mol
- Monoisotopic Mass: 176.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 67.2Ų
3-(Isothiazol-5-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189705-1g |
3-(isothiazol-5-yl)aniline |
904086-00-6 | 95% | 1g |
$556 | 2021-08-05 | |
| Alichem | A059005848-1g |
3-(Isothiazol-5-yl)aniline |
904086-00-6 | 95% | 1g |
$518.40 | 2023-08-31 | |
| Chemenu | CM189705-1g |
3-(isothiazol-5-yl)aniline |
904086-00-6 | 95% | 1g |
$558 | 2024-07-20 | |
| eNovation Chemicals LLC | D211179-1g |
3-Isothiazol-5-yl-phenylamine |
904086-00-6 | 97% | 1g |
$985 | 2024-05-24 | |
| eNovation Chemicals LLC | D211179-5g |
3-Isothiazol-5-yl-phenylamine |
904086-00-6 | 97% | 5g |
$3980 | 2024-05-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658412-1g |
3-(Isothiazol-5-yl)aniline |
904086-00-6 | 98% | 1g |
¥4368.00 | 2024-04-26 | |
| eNovation Chemicals LLC | D211179-5g |
3-Isothiazol-5-yl-phenylamine |
904086-00-6 | 97% | 5g |
$3980 | 2025-02-27 | |
| eNovation Chemicals LLC | D211179-1g |
3-Isothiazol-5-yl-phenylamine |
904086-00-6 | 97% | 1g |
$985 | 2025-02-27 | |
| Ambeed | A650589-1g |
3-(Isothiazol-5-yl)aniline |
904086-00-6 | 95+% | 1g |
$465.0 | 2025-04-15 | |
| Crysdot LLC | CD11020946-1g |
3-(Isothiazol-5-yl)aniline |
904086-00-6 | 95+% | 1g |
$589 | 2024-07-19 |
3-(Isothiazol-5-yl)aniline Suppliers
3-(Isothiazol-5-yl)aniline Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-(Isothiazol-5-yl)aniline
Comprehensive Overview of 3-(Isothiazol-5-yl)aniline (CAS No. 904086-00-6): Properties, Applications, and Industry Insights
3-(Isothiazol-5-yl)aniline (CAS No. 904086-00-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines an aniline moiety with an isothiazole ring, creating a versatile scaffold for drug discovery and material science applications. This compound belongs to the class of heterocyclic amines, which are increasingly sought after in modern synthetic chemistry.
Recent studies highlight the growing demand for isothiazole derivatives in medicinal chemistry, particularly as building blocks for kinase inhibitors and antimicrobial agents. The CAS 904086-00-6 compound's molecular structure offers two potential reactive sites: the aniline's amino group and the isothiazole's sulfur atom, making it valuable for creating diverse molecular architectures. Researchers are particularly interested in its potential as a precursor for small molecule therapeutics targeting inflammatory pathways.
From a synthetic chemistry perspective, 3-(Isothiazol-5-yl)aniline demonstrates interesting reactivity patterns. The electron-rich isothiazole ring influences the aromatic amine's properties, creating opportunities for selective functionalization. This characteristic has led to its use in developing fluorescence probes and photoactive materials, addressing current needs in bioimaging and optoelectronic applications. The compound's stability under various pH conditions makes it particularly useful for bioconjugation chemistry.
The pharmaceutical industry shows increasing interest in CAS 904086-00-6 as a potential intermediate for targeted cancer therapies. Its molecular framework appears in several patent applications related to protein kinase modulators, reflecting the compound's relevance in precision medicine development. Additionally, the agrochemical sector explores derivatives of 3-(Isothiazol-5-yl)aniline for novel crop protection agents, responding to the global demand for sustainable agricultural solutions.
Analytical characterization of 904086-00-6 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. The compound exhibits distinct spectral features, with the isothiazole proton appearing downfield in ¹H NMR spectra due to the ring's electron-withdrawing nature. These analytical signatures are crucial for quality control in industrial applications, especially when the compound serves as a pharmaceutical intermediate.
Environmental and safety assessments of 3-(Isothiazol-5-yl)aniline indicate it requires standard laboratory handling precautions. While not classified as high-risk, proper chemical storage conditions (typically under inert atmosphere at low temperatures) are recommended to maintain stability. The compound's structure-activity relationships continue to be an active area of investigation, particularly regarding its metabolic fate in biological systems.
Market trends show growing procurement of CAS 904086-00-6 by contract research organizations and specialty chemical suppliers. The compound's price fluctuations often correlate with developments in personalized medicine research, where its derivatives show promise as biological probes. Current synthesis optimization efforts focus on green chemistry approaches, aligning with the chemical industry's sustainability initiatives.
Future applications of 3-(Isothiazol-5-yl)aniline may expand into material science, particularly in designing organic semiconductors and coordination polymers. Its dual functionality allows for incorporation into complex molecular systems, potentially enabling breakthroughs in energy storage materials. The scientific community continues to explore its structure-property relationships through computational modeling and experimental studies.
For researchers working with 904086-00-6, proper analytical method development is essential due to the compound's sensitivity to oxidation. Standard protocols recommend using oxygen-free solvents for reactions and storing the material with appropriate stabilizing agents. These handling requirements are typical for many heteroaromatic amines used in advanced synthetic applications.
The intellectual property landscape surrounding 3-(Isothiazol-5-yl)aniline derivatives has grown significantly, with numerous patents filed in the past decade covering its use in biologically active compounds. This reflects the compound's importance in drug discovery pipelines and highlights the need for efficient scale-up synthesis methods to meet industrial demand while maintaining high purity standards.
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